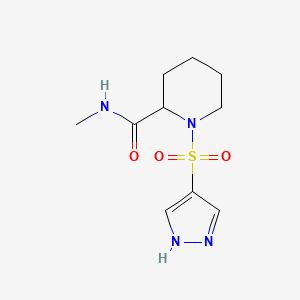![molecular formula C16H17FN2 B7559798 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine](/img/structure/B7559798.png)
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine, also known as FMA, is a synthetic compound used in scientific research. FMA is a member of the quinoline family and is structurally similar to other compounds such as quinine and chloroquine.
作用機序
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been shown to reduce fever in animal models of fever. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a good safety profile and does not produce significant adverse effects in animal models.
実験室実験の利点と制限
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has several advantages for use in lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is a selective COX-2 inhibitor and does not inhibit COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine a safer alternative to non-selective COX inhibitors such as aspirin and ibuprofen. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine is also a potent inhibitor of COX-2, making it a useful tool for studying the role of COX-2 in various biological systems. However, 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has some limitations for lab experiments. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has a short half-life and is rapidly metabolized in the body, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. One area of interest is the potential use of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine analogs with improved pharmacokinetic properties and potency. These analogs could be useful tools for studying the role of COX-2 in various biological systems and could also have potential therapeutic applications. Finally, further research is needed to determine the safety and efficacy of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine in human clinical trials.
合成法
The synthesis of 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine involves the reaction of 4-fluorobenzylamine with 2-cyanobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to yield 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine. This synthetic method is efficient and yields high purity 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine.
科学的研究の応用
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been used in scientific research to study its effects on various biological systems. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-13-8-6-12(7-9-13)11-19-10-2-3-14-15(18)4-1-5-16(14)19/h1,4-9H,2-3,10-11,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWQTDLWABMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-quinolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)




![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)
![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]butanoic acid](/img/structure/B7559795.png)
![4-[[2-(3-Bromoanilino)-2-oxoethyl]-methylamino]butanoic acid](/img/structure/B7559802.png)
